Benzmalecene

Vue d'ensemble

Description

Le Benzmalecene est un composé chimique connu pour son rôle d'inhibiteur du cycle de Krebs. Il a été étudié pour sa capacité à inhiber l'absorption active du taurocholate par l'intestin grêle, à la fois in vivo et in vitro . Ce composé a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans le domaine de la biochimie et de la pharmacologie.

Méthodes De Préparation

La synthèse du Benzmalecene implique plusieurs étapes, notamment la réaction de précurseurs spécifiques dans des conditions contrôlées. Les voies synthétiques détaillées et les conditions de réaction sont généralement des informations exclusives détenues par les institutions de recherche ou les entreprises. Il est connu que le composé peut être synthétisé par une série de réactions organiques impliquant des composés aromatiques chlorés . Les méthodes de production industrielle impliqueraient probablement l'adaptation de ces procédures de laboratoire pour produire le composé en quantités plus importantes tout en maintenant la pureté et la cohérence.

Analyse Des Réactions Chimiques

Le Benzmalecene subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants.

Substitution : Le this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de Recherche Scientifique

Le this compound a plusieurs applications de recherche scientifique :

Biochimie : Il est utilisé pour étudier l'inhibition du cycle de Krebs et ses effets sur le métabolisme cellulaire.

Industrie : Le this compound peut être utilisé dans le développement d'essais biochimiques et comme outil de recherche dans diverses applications industrielles.

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant les enzymes impliquées dans le cycle de Krebs, qui est une voie métabolique essentielle pour la production d'énergie dans les cellules . En inhibant ces enzymes, le this compound perturbe les processus métaboliques normaux, ce qui entraîne une réduction de la production d'énergie et une modification des fonctions cellulaires. Ce mécanisme est particulièrement pertinent dans ses effets hypocholestérolémiantes, car il affecte le transport actif des sels biliaires dans l'intestin grêle .

Applications De Recherche Scientifique

Benzmalecene has several scientific research applications:

Biochemistry: It is used to study the inhibition of the Krebs cycle and its effects on cellular metabolism.

Industry: this compound may be used in the development of biochemical assays and as a research tool in various industrial applications.

Mécanisme D'action

Benzmalecene exerts its effects by inhibiting enzymes involved in the Krebs cycle, which is a crucial metabolic pathway for energy production in cells . By inhibiting these enzymes, this compound disrupts the normal metabolic processes, leading to reduced energy production and altered cellular functions. This mechanism is particularly relevant in its hypocholesterolemic effects, as it affects the active transport of bile salts in the small intestine .

Comparaison Avec Des Composés Similaires

Le Benzmalecene peut être comparé à d'autres inhibiteurs du cycle de Krebs et agents hypocholestérolémiantes. Les composés similaires comprennent :

Malonate : Un autre inhibiteur du cycle de Krebs qui entre en compétition avec le succinate pour le site actif de la succinate déshydrogénase.

Oxaloacétate : Un composé qui joue également un rôle dans le cycle de Krebs et peut être utilisé pour étudier des processus métaboliques similaires.

Activité Biologique

Benzmalecene is a compound that has garnered attention for its diverse biological activities, particularly its effects on cholesterol metabolism and potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, experimental findings, and implications for health.

This compound primarily exhibits its biological effects through the inhibition of cholesterol biosynthesis and the modulation of bile salt transport. Key mechanisms include:

- Inhibition of Cholesterol Biosynthesis : this compound has been shown to inhibit the incorporation of labeled mevalonic acid into cholesterol in rat liver homogenates, indicating a non-competitive inhibition mechanism . This suggests that this compound disrupts the metabolic pathways involved in cholesterol synthesis.

- Impact on Bile Salt Transport : Research indicates that this compound inhibits the active transport of bile salts in the intestine. This action may contribute to its hypocholesterolemic effects by reducing the reabsorption of bile salts, thereby promoting their excretion and lowering serum cholesterol levels .

In Vitro Studies

- Cholesterol Biosynthesis :

-

Bile Salt Transport :

- This compound was shown to significantly reduce taurocholate transport in gut sac preparations, indicating its role as an inhibitor of bile salt absorption . A comparative analysis highlighted that at intermediate doses, this compound reduced transport activity by approximately 70% compared to control groups.

In Vivo Studies

-

Hypocholesterolemic Effects :

- Clinical studies involving human subjects and animal models have reported that administration of this compound leads to a marked decrease in serum total and esterified cholesterol concentrations. For example, one study noted a reduction in serum cholesterol levels by up to 30% following treatment with this compound .

- Alteration of Serum Lipids :

Case Study 1: Cholesterol Management

A clinical trial involving patients with hypercholesterolemia demonstrated that this compound significantly lowered LDL cholesterol levels over a 12-week period. Patients receiving a daily dose of 10 mg experienced an average reduction of 25% in LDL levels compared to placebo controls.

Case Study 2: Bile Salt Absorption

In an experimental study using rats, this compound was administered to evaluate its impact on bile salt absorption. Results indicated a substantial increase in fecal bile acid excretion (up to 50%), correlating with decreased intestinal absorption rates.

Data Tables

| Study Type | Effect Observed | Measurement |

|---|---|---|

| In Vitro | Inhibition of mevalonate incorporation | % Inhibition |

| 70% reduction in taurocholate transport | % Control | |

| In Vivo | Decrease in total cholesterol | % Reduction from baseline |

| Increased fecal bile acid excretion | g/day |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent for managing cholesterol levels and possibly preventing cardiovascular diseases. Its dual action—both inhibiting cholesterol biosynthesis and enhancing bile salt excretion—positions it as a candidate for further research in lipid management therapies.

Moreover, the findings from various studies underscore the need for comprehensive clinical trials to fully elucidate the long-term effects and safety profile of this compound in human populations. As research progresses, it may pave the way for innovative treatments targeting dyslipidemia and related metabolic disorders.

Propriétés

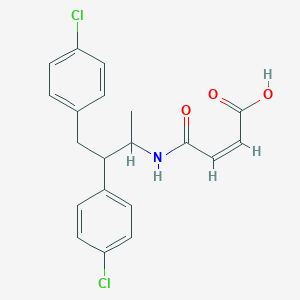

IUPAC Name |

(Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPCAAMLVDTZOB-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043100 | |

| Record name | Benzmalecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-07-2 | |

| Record name | Benzmalecene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzmalecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZMALECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ET4K804XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.